N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10-6-13(17)7-14-15(10)19-16(22-14)20(11(2)21)9-12-4-3-5-18-8-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLZJYVOOOSPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 6-chloro-4-methylbenzoic acid, under acidic conditions.
Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.
Acetamide formation: The final step is the acylation of the resulting intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, leading to the formation of amines or reduced heterocycles.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, reduced heterocycles.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases.
Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological assays to study cellular processes.
Industry:
Agriculture: The compound may be explored as a pesticide or herbicide due to its potential bioactivity against pests or weeds.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide with key analogs, focusing on structural variations, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives
Key Observations
Substituent Effects on Lipophilicity and Solubility The 6-chloro-4-methyl substitution in the target compound increases lipophilicity compared to alkoxy (e.g., 6-OCH₃ in compound 4l) or polar nitro/nitrile groups .
Biological Activity Correlations
- Analogs with sulfonamide or pyrimidoindole moieties (e.g., and ) exhibit structural motifs associated with kinase inhibition or DNA intercalation, though direct activity data for the target compound are unavailable .
- The pyridin-3-ylmethyl group in the target compound may facilitate binding to nicotinic acetylcholine receptors or metalloenzymes, as seen in related pyridine-containing derivatives .
Synthetic Pathways
- Most analogs are synthesized via nucleophilic substitution (e.g., chloroacetyl chloride intermediates) or heterocycle coupling, consistent with methods described in and .
Thermal and Spectral Properties
- Melting points for benzothiazole derivatives (e.g., 240–260°C in ) suggest high thermal stability, likely shared by the target compound due to its rigid aromatic core .
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and biological mechanisms, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 359.9 g/mol. The compound features a chloro-substituted benzothiazole moiety linked to a pyridine group, suggesting potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3OS |
| Molecular Weight | 359.9 g/mol |
| CAS Number | 920214-79-5 |
| Purity | ≥98% |
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Benzothiazole Core : The initial step typically includes the synthesis of the benzothiazole scaffold through cyclization reactions involving appropriate precursors.
- Pyridine Substitution : The next step involves the introduction of the pyridine moiety, which can be achieved via nucleophilic substitution reactions.
- Acetamide Formation : Finally, acetamide is formed through acylation reactions, leading to the final product.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies have shown that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The mechanisms of action include:
- Induction of Apoptosis : The compound promotes apoptotic pathways in tumor cells, as evidenced by caspase activation assays.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membrane integrity, leading to cell death.
Neuroprotective Effects
Recent studies suggest that this compound may exhibit neuroprotective properties by inhibiting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases.
Case Studies
- Anticancer Evaluation : In a study published in 2014, various thiazole derivatives were synthesized and evaluated for their anticancer activity. Compounds similar to this compound showed promising results against A549 and C6 cell lines using MTT assays and DNA synthesis analysis .
- Antimicrobial Testing : Another study highlighted the antimicrobial efficacy of thiazole derivatives, with this compound exhibiting significant activity against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
